molecular formula C8H17NS B1595167 2-(Cyclohexylthio)ethanamine CAS No. 67215-19-4

2-(Cyclohexylthio)ethanamine

Cat. No.: B1595167
CAS No.: 67215-19-4
M. Wt: 159.29 g/mol
InChI Key: MDNQNAWXAWNTFN-UHFFFAOYSA-N
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Description

It has been extensively studied for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylthio)ethanamine can be achieved through various methods. One common approach involves the reaction of cyclohexylthiol with ethyleneimine under controlled conditions . Another method includes the reduction of 2-phenylethylamine with lithium in the presence of a primary or secondary aliphatic alkylamine .

Industrial Production Methods

Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the reduction of nitriles using hydrogen and a metal catalyst is a common industrial method for producing primary amines .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylthio)ethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it into simpler amines or other derivatives.

    Substitution: It can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, metal catalysts (such as palladium or nickel), and various oxidizing agents like hydrogen peroxide .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted amines .

Scientific Research Applications

2-(Cyclohexylthio)ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It has been studied for its role in cellular processes and as a potential therapeutic agent.

    Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylthio)ethanamine involves its interaction with various molecular targets and pathways. It can act as a nucleophile due to the presence of the thiol group, allowing it to participate in various biochemical reactions . Its effects are mediated through its interaction with enzymes and other proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Cysteine: An amino acid with a thiol group, structurally similar to 2-(Cyclohexylthio)ethanamine.

    Ethylamine: A primary amine with similar chemical properties.

    Cyclohexylamine: Another amine with a cyclohexyl group, used in various industrial applications.

Uniqueness

This compound is unique due to its combination of a cyclohexyl group and a thiol group, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-cyclohexylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNQNAWXAWNTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307624
Record name 2-(Cyclohexylthio)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67215-19-4
Record name 67215-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Cyclohexylthio)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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